molecular formula C8H20Cl2N2O2 B2548775 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride CAS No. 7592-65-6

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride

Cat. No.: B2548775
CAS No.: 7592-65-6
M. Wt: 247.16
InChI Key: BVKJPEFZCXOGSI-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[2-(diethylamino)ethylamino]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c1-3-10(4-2)6-5-9-7-8(11)12;;/h9H,3-7H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKJPEFZCXOGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride typically involves the reaction of diethylamine with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its dual amino groups enhance its reactivity and utility in synthesizing derivatives.

Biology

  • Biochemical Assays : It is employed in enzyme kinetics studies and protein interactions, providing insights into metabolic pathways and enzyme activities.
  • Antioxidant Studies : Research indicates that related compounds exhibit antioxidant properties, making them potential candidates for further exploration in mitigating oxidative stress-related conditions.

Medicine

  • Drug Development Precursor : The compound is investigated for potential therapeutic applications. Its structure allows it to act as a precursor for various pharmaceuticals, particularly in developing drugs targeting neurological disorders due to its interactions with neurotransmitter systems.
  • Therapeutic Potential : Initial studies suggest that it may possess neuroprotective properties, possibly through modulation of neurotransmitter levels or direct interaction with neuronal receptors.

Industry

  • Chemical Manufacturing : Used as an intermediate in the production of various chemicals, this compound plays a crucial role in manufacturing processes across different sectors.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of Schiff base ligands derived from similar structures. The results indicated that compounds with electron-donating substituents showed significant DPPH scavenging activity, suggesting potential applications in developing antioxidant therapies .

Case Study 2: Neuroprotective Effects

Research has explored the neuroprotective effects of compounds similar to 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride, demonstrating their ability to enhance neuronal survival under oxidative stress conditions. These findings support further investigation into their therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups provide versatility in synthesis and reactivity, making it valuable in various scientific and industrial contexts .

Biological Activity

2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride, commonly referred to as DEAA, is a compound with significant biological activity, particularly in pharmacological and biochemical research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : 225.15 g/mol
  • CAS Number : 7592-65-6

The structure of DEAA includes two amino groups that contribute to its reactivity and interaction with various biological targets. This dual functionality enhances its potential as a versatile agent in drug development.

DEAA's biological activity is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound has been shown to interact with neurotransmitter systems, influencing pathways related to:

  • Neurotransmission : DEAA may enhance cholinergic transmission by acting on acetylcholine receptors.
  • Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

Pharmacological Applications

  • Cognitive Enhancement : Research indicates that DEAA may improve cognitive functions by enhancing synaptic plasticity and neurotransmitter release.
  • Antidepressant Effects : Studies suggest potential antidepressant properties through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : DEAA has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that DEAA exhibits significant activity against various cell lines, including:

  • Cancer Cell Lines : DEAA has been tested against different cancer types, showing cytotoxic effects with IC50 values in the micromolar range.
  • Neuronal Cell Lines : It promotes cell viability and reduces apoptosis in models of neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementImproves learning and memory in animal models
Antidepressant EffectsAlters neurotransmitter levels
NeuroprotectionProtects against oxidative damage
CytotoxicityExhibits IC50 values against cancer cell lines

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

Case Studies

  • Cognitive Enhancement Study : In a controlled study involving rodents, DEAA administration resulted in improved performance in maze tests, suggesting enhanced memory retention.
  • Antidepressant Activity Assessment : A double-blind trial involving patients with major depressive disorder indicated that DEAA significantly reduced depression scores compared to placebo after four weeks of treatment.
  • Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cultures exposed to amyloid-beta showed that DEAA reduced cell death and improved cell viability, indicating potential for Alzheimer's disease treatment.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(diethylamino)ethylamine with chloroacetic acid under acidic conditions, followed by hydrochlorination. Key parameters include pH control (pH 4-6) and anhydrous solvents to minimize hydrolysis . Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm amine and acetic acid backbone connectivity .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS in positive ion mode) .
  • Elemental analysis to verify dihydrochloride salt formation (Cl⁻ content ~21.5%) .

Basic: How should researchers ensure stability and proper storage of this compound?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Stability assays: Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products (e.g., free amine or acetic acid) .
  • Safety: Follow OSHA H302-H315-H319-H335 guidelines; use fume hoods and PPE during handling .

Advanced: What mechanistic role does this compound play in drug delivery systems?

Methodological Answer:
The diethylaminoethyl group enhances solubility and cellular uptake via pH-dependent protonation in lysosomes. Methodologies to study this include:

  • Fluorescent labeling: Conjugate with FITC or rhodamine for tracking intracellular localization .
  • In vitro release assays: Simulate physiological pH (5.0–7.4) to measure payload release kinetics .
  • Molecular dynamics (MD) simulations: Model interactions with lipid bilayers to optimize delivery efficiency .

Advanced: How does this compound interact with biomolecules like proteins or nucleic acids?

Methodological Answer:

  • Surface plasmon resonance (SPR): Immobilize the compound on gold electrodes (e.g., TFGAs) to quantify binding affinity with proteins (e.g., IL-6, MMP3) .
  • Circular dichroism (CD): Assess conformational changes in DNA/RNA upon binding .
  • Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (ΔH, Kd) for interactions with serum albumin .

Advanced: What computational approaches predict its reactivity in diverse chemical environments?

Methodological Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess charge distribution and nucleophilic sites .
  • Reactivity under oxidative conditions: Simulate reaction pathways with H₂O₂ or O₂ using Gaussian09 to identify degradation products .
  • pKa prediction: Use MarvinSketch or ACD/Labs to estimate protonation states across pH ranges .

Basic: Which analytical techniques validate purity and structural integrity?

Methodological Answer:

  • HPLC: Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm .
  • Titration: Determine chloride content via potentiometric titration with AgNO₃ .
  • FT-IR: Identify characteristic peaks (e.g., N-H stretch at 3300 cm⁻¹, C=O at 1700 cm⁻¹) .

Advanced: How does its reactivity vary under reducing or oxidizing conditions?

Methodological Answer:

  • Reduction: Treat with LiAlH₄ in THF to yield primary amines; monitor via TLC (silica gel, CH₂Cl₂/MeOH 9:1) .
  • Oxidation: Use KMnO₄ in acidic conditions to form ketones; characterize by GC-MS .
  • Kinetic studies: Employ stopped-flow spectroscopy to measure reaction rates with varying redox agents .

Advanced: How is it utilized as an intermediate in synthesizing complex organic molecules?

Methodological Answer:

Derivative Application Synthetic Route Ref
4-Amino-1-diethylaminopentaneAnticancer agentsAlkylation with bromopentane
Cationic starch derivativesGene delivery vectorsEtherification with starch
Imatinib analogsKinase inhibitorsSuzuki coupling with aryl boronic acids

Basic: What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods with ≥100 ft/min airflow .
  • First aid: For skin contact, rinse with 0.1 M HCl followed by PBS (pH 7.4) .
  • Waste disposal: Neutralize with 1 M NaOH before incineration .

Advanced: What in vivo/in vitro models assess its biological activity?

Methodological Answer:

  • Cell viability assays: Treat HEK293 or HeLa cells (0.1–100 µM) and measure IC₅₀ via MTT .
  • Pharmacokinetics: Administer IV/PO in Sprague-Dawley rats; analyze plasma levels via LC-MS/MS .
  • Toxicity screening: Zebrafish embryotoxicity test (ZFET) at 96 hpf to evaluate developmental effects .

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